N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide
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Overview
Description
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound contains a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a phenylbutanamide group, which contribute to its diverse chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds bearing benzo[d][1,3]dioxol-5-yl and isoxazol-3-yl moieties have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
It can be inferred from related compounds that it may modulate microtubule assembly, which is a common target for anticancer agents .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the isoxazole ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling of the benzo[d][1,3]dioxole and isoxazole moieties: This step often involves a palladium-catalyzed cross-coupling reaction.
Introduction of the phenylbutanamide group: This can be accomplished through an amide coupling reaction using appropriate reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-((5-(benzo[d][1,3]dioxol-5-yl)methyl)-2-phenylacetamide: Similar structure but lacks the isoxazole ring.
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenylpropionamide: Similar structure but with a different alkyl chain length.
Uniqueness
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide is unique due to the presence of both the benzo[d][1,3]dioxole and isoxazole moieties, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-2-17(14-6-4-3-5-7-14)21(24)22-12-16-11-19(27-23-16)15-8-9-18-20(10-15)26-13-25-18/h3-11,17H,2,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMMIXNWYGXICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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